molecular formula C10H8ClN B1583944 1-Chloro-3-methyl-isoquinoline CAS No. 7115-16-4

1-Chloro-3-methyl-isoquinoline

Cat. No. B1583944
CAS RN: 7115-16-4
M. Wt: 177.63 g/mol
InChI Key: RWAHYDUCMPRQOP-UHFFFAOYSA-N
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Description

1-Chloro-3-methyl-isoquinoline is a compound with the CAS Number: 7115-16-4 and a molecular weight of 177.63 . It is a light yellow solid and is considered a weakly basic heterocycle .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 1-Chloro-3-methyl-isoquinoline, often involves reactions with β-ketoesters to form Schiff bases, which can be cyclized in acidic media or by heating to form the corresponding 2- and 4-quinolones . The Skraup synthesis is a common method for synthesizing quinoline, involving the dehydration of glycerol to give acrolein, which undergoes 1,4-cycloaddition by the action of aniline to give a β-anilinopropaldehyde .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-methyl-isoquinoline consists of a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine . Both quinoline and isoquinoline can be considered as 10-electron π-aromatic and delocalized systems .


Chemical Reactions Analysis

Quinolines and isoquinolines are stable against chemical attack, but there are some fundamental differences in their reactivity . The character of the double bond is stronger in the 1,2-, 3,4- 5,6- and 7,8- positions than in the remaining ones . As in the case of pyridine, the electron pair of nitrogen is not involved in the aromatization and therefore these substances easily undergo quaternization and conversion to N-oxides .


Physical And Chemical Properties Analysis

1-Chloro-3-methyl-isoquinoline is a light yellow solid . It is a weakly basic heterocycle . The higher electron density at certain positions exerts considerable influence not only on their reactions but also on the reactivity of the substituents attached at various positions of the ring .

Scientific Research Applications

Mass Spectrometric Analysis

1-Chloro-3-methyl-isoquinoline has been studied in mass spectrometric analyses, particularly in its reactions to form carboxylic acids. For example, the protonated molecule of a derivative compound was dissociated to yield 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid methyleneamide cation (Thevis, Kohler, Schlörer, & Schänzer, 2008). These findings can be instrumental in characterizing structurally related compounds or metabolic products in clinical, forensic, or doping control analysis.

Synthetic Applications

1-Chloro-3-methyl-isoquinoline derivatives have been synthesized for various applications. An approach to prepare 1-methyl-3-phenylisoquinoline derivatives using polyphosphoric esters has been developed, useful for synthesis with chlorine, methyl, and methoxy substituents (Niemczak, Czerniak, & Kopczyński, 2015). Moreover, a method for synthesizing 1-chloroisoquinolines with a heterocyclic substituent has shown promise in generating anticancer compounds (Konovalenko et al., 2020).

Analytical Chemistry

In analytical chemistry, the synthesis and characterization of 1-chloro-isoquinoline and its derivatives are crucial. For instance, the content determination of 1-chloro-isoquinoline was achieved using different chromatographic columns, with compositions identified by gas chromatography mass spectrometry (Tong Jie, 2009). Such methods are essential for the accurate analysis of this compound in various contexts.

Photochemical Applications

The photochemical benzylating of isoquinoline, including 1-chloro derivatives, has been investigated, allowing straightforward synthesis of benzylisoquinoline alkaloid skeletons (Nishigaichi et al., 2016). This process expands the possible applications of 1-chloro-3-methyl-isoquinoline in chemical synthesis and drug development.

Pharmaceutical Research

1-Chloro-3-methyl-isoquinoline derivatives have shown potential in pharmaceutical research. For instance, 4-organoseleno-isoquinolines, including chloro derivatives, selectively and reversibly inhibited cerebral monoamine oxidase B activity, indicating potential for treating emotional and neurodegenerative disorders (Sampaio et al., 2016).

Mechanism of Action

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Some of its derivatives showed excellent results on various types of cancer cells, through different mechanisms of action .

Safety and Hazards

Safety information for 1-Chloro-3-methyl-isoquinoline suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation . It is also recommended to remove all sources of ignition and take precautionary measures against static discharges .

Future Directions

Quinoline and isoquinoline alkaloids, due to their potent biological activities demonstrated by in vitro and in vivo assays, are presented as an inexhaustible source for future research . The quinoline skeleton has been used as the basis for the design of many synthetic compounds against malaria . The importance of alkaloids in the development of medicine is unquestionable since several advances made in the battle against diseases like malaria, leukemia, cancer, and neurodegenerative diseases would not have occurred without the use of these substances .

properties

IUPAC Name

1-chloro-3-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-6-8-4-2-3-5-9(8)10(11)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAHYDUCMPRQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348829
Record name 1-Chloro-3-methyl-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7115-16-4
Record name 1-Chloro-3-methyl-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-methylisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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